Ácido 4-borono-3-metoxibenzoico

Descripción general

Descripción

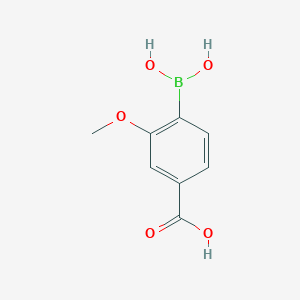

4-Borono-3-methoxybenzoic acid is an organic compound with the molecular formula C8H9BO5. It is a derivative of benzoic acid, where a boronic acid group is attached to the benzene ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Aplicaciones Científicas De Investigación

4-Borono-3-methoxybenzoic acid has diverse applications in scientific research:

Mecanismo De Acción

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Boronic acids are known to cause changes in the function of their targets through covalent bonding.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Borono-3-methoxybenzoic acid typically involves the borylation of 3-methoxybenzoic acid. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert conditions .

Industrial Production Methods: Industrial production of 4-Borono-3-methoxybenzoic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Análisis De Reacciones Químicas

Types of Reactions: 4-Borono-3-methoxybenzoic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most prominent reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form alcohols under specific conditions.

Substitution Reactions: It can undergo electrophilic aromatic substitution reactions due to the presence of the methoxy group on the benzene ring.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

Biaryl Compounds: From Suzuki-Miyaura coupling.

Quinones and Alcohols: From oxidation and reduction reactions.

Comparación Con Compuestos Similares

- 4-Bromo-3-methoxybenzoic acid

- 3-Methoxybenzoic acid

- 4-Borono-2-methoxybenzoic acid

Comparison: 4-Borono-3-methoxybenzoic acid is unique due to the presence of both a boronic acid group and a methoxy group on the benzene ring. This combination allows for versatile reactivity in cross-coupling reactions and other transformations. Compared to 4-Bromo-3-methoxybenzoic acid, it offers a more environmentally benign alternative for forming carbon-carbon bonds .

Actividad Biológica

4-Borono-3-methoxybenzoic acid is a compound of increasing interest in the fields of medicinal chemistry and agricultural science due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : CHB O

- Molecular Weight : 179.07 g/mol

- CAS Number : 586-38-9

4-Borono-3-methoxybenzoic acid exhibits various biological activities primarily through its interaction with specific biological targets:

- Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit key enzymes involved in cellular processes. For instance, it has been reported to affect the activity of proteasomal pathways, which are critical for protein degradation and cellular homeostasis .

- Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against various pathogens, including fungi and bacteria. Its structural features allow it to disrupt microbial cell walls or interfere with metabolic pathways essential for microbial survival .

- Plant Growth Regulation : In agricultural applications, 4-borono-3-methoxybenzoic acid has been noted for its ability to regulate plant growth and inhibit specific weed species, showcasing its potential as a natural herbicide .

Antimicrobial Activity

Table 1 summarizes the antimicrobial efficacy of 4-Borono-3-methoxybenzoic acid against various pathogens:

| Pathogen Type | Pathogen Name | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Bacteria | Escherichia coli | 32 µg/mL |

| Fungi | Candida albicans | 16 µg/mL |

| Fungi | Aspergillus niger | 8 µg/mL |

Anti-inflammatory Activity

The compound has also shown potential anti-inflammatory effects in vitro, where it modulates cytokine production and reduces inflammatory markers in cell cultures. This suggests a possible role in treating inflammatory diseases.

Case Studies

- Agricultural Application : In a study focused on crop protection, 4-borono-3-methoxybenzoic acid was applied to various crops to assess its herbicidal properties. The results indicated a significant reduction in weed biomass (up to 70% inhibition) compared to untreated controls, highlighting its effectiveness as a natural herbicide .

- Cell Culture Studies : In cellular assays involving human fibroblasts, the compound exhibited enhanced proteasomal activity, indicating its potential as a therapeutic agent for conditions associated with protein misfolding and degradation disorders .

Propiedades

IUPAC Name |

4-borono-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO5/c1-14-7-4-5(8(10)11)2-3-6(7)9(12)13/h2-4,12-13H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITWXOEQLYFYTJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630899 | |

| Record name | 4-Borono-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

741699-09-2 | |

| Record name | 4-Borono-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.